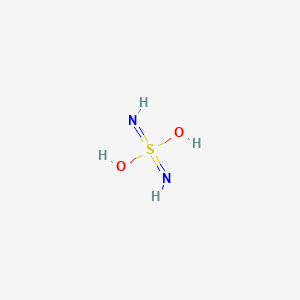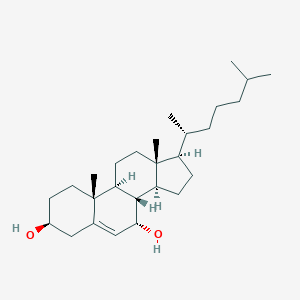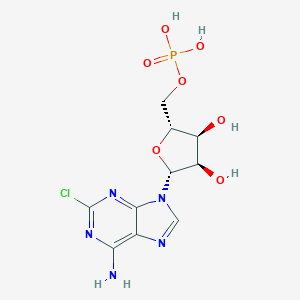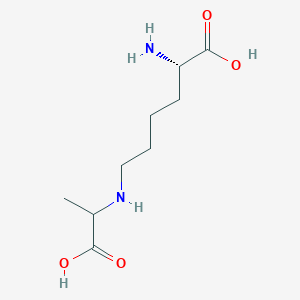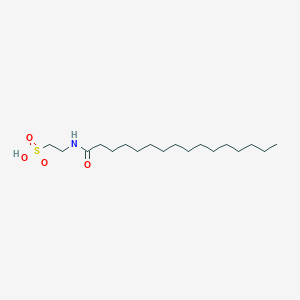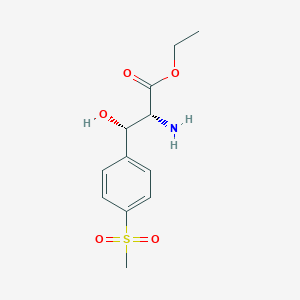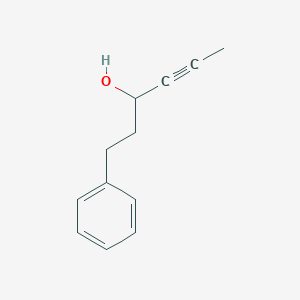
1-Phenyl-4-hexyn-3-OL
Overview
Description
Dodecylphosphate, also known as monododecyl phosphate, is an alkyl phosphate ester with the molecular formula C₁₂H₂₇O₄P. It is commonly used in research related to surface chemistry, particularly in the study of lipid bilayers and membrane proteins. As an anionic surfactant, dodecylphosphate is used in model membrane systems to mimic the physicochemical properties of natural phospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylphosphate can be synthesized through the reaction of dodecanol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, dodecylphosphate is produced through the esterification of dodecanol with phosphoric acid. This process involves heating the reactants under reflux conditions and using a catalyst such as sulfuric acid to facilitate the reaction. The resulting product is then neutralized and purified to obtain high-purity dodecylphosphate .
Types of Reactions:
Oxidation: Dodecylphosphate can undergo oxidation reactions to form dodecylphosphoric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Hydrolysis: Dodecylphosphate can be hydrolyzed to dodecanol and phosphoric acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Dodecylphosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Hydrolysis: Dodecanol and phosphoric acid.
Scientific Research Applications
Dodecylphosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the study of lipid bilayers and membrane proteins, as it mimics the properties of natural phospholipids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products
Mechanism of Action
Dodecylphosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to form micelles and vesicles. These structures can encapsulate hydrophobic molecules, making dodecylphosphate useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, facilitating the study of membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
Lauryl phosphate: Similar in structure but with different chain lengths.
Dodecanol phosphate: Another alkyl phosphate ester with similar properties.
Dodecyl sulfate: A sulfate ester with similar surfactant properties but different chemical reactivity.
Uniqueness: Dodecylphosphate is unique due to its specific chain length and phosphate ester group, which confer distinct physicochemical properties. Its ability to mimic natural phospholipids makes it particularly valuable in biological research .
Properties
IUPAC Name |
1-phenylhex-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXWNTYACJOKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635997 | |
| Record name | 1-Phenylhex-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184577-40-0 | |
| Record name | 1-Phenylhex-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



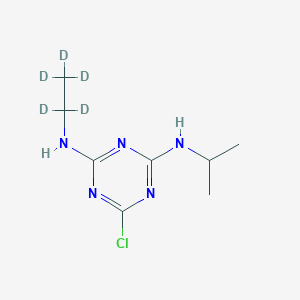

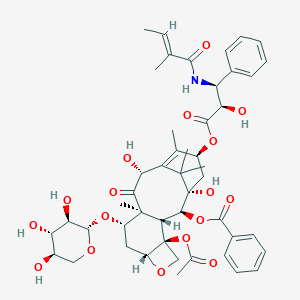


![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B24257.png)
